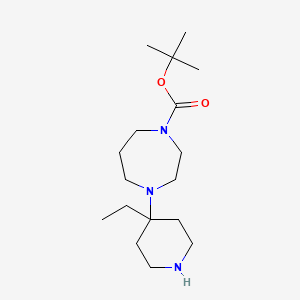

tert-Butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC17715172

Molecular Formula: C17H33N3O2

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H33N3O2 |

|---|---|

| Molecular Weight | 311.5 g/mol |

| IUPAC Name | tert-butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C17H33N3O2/c1-5-17(7-9-18-10-8-17)20-12-6-11-19(13-14-20)15(21)22-16(2,3)4/h18H,5-14H2,1-4H3 |

| Standard InChI Key | RCXLFKJDHUGKCF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CCNCC1)N2CCCN(CC2)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms—substituted at the 1-position with a tert-butyl carboxylate group and at the 4-position with a 4-ethylpiperidin-4-yl group. The tert-butyl group enhances steric bulk and metabolic stability, while the ethylpiperidine moiety introduces chirality and potential receptor-binding interactions .

Physicochemical Properties

The molecular formula is C₁₇H₃₁N₃O₂, with a molecular weight of 309.45 g/mol (calculated from PubChem data for related structures) . Key properties include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | ~2.8 (estimated) |

| Hydrogen Bond Donors | 1 (secondary amine) |

| Hydrogen Bond Acceptors | 4 (two amines, two esters) |

These properties suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system (CNS)-targeted therapeutics .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of tert-butyl 4-(4-ethylpiperidin-4-yl)-1,4-diazepane-1-carboxylate involves multi-step organic reactions, as inferred from analogous procedures in the literature . A representative pathway includes:

-

Formation of the Piperidine Intermediate:

-

Diazepane Ring Construction:

-

Deprotection and Purification:

Optimization Strategies

Reaction yields are enhanced by:

-

Solvent Selection: Polar aprotic solvents like acetonitrile improve nucleophilic substitution rates.

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps .

Reactivity Profile

The compound undergoes characteristic reactions of secondary amines and esters:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ester Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid derivative |

| Amide Formation | Acetyl chloride, pyridine | N-Acetylated derivative |

| Reductive Amination | NaBH₃CN, aldehyde | Alkylated amine product |

These transformations enable diversification for structure-activity relationship (SAR) studies .

Industrial and Research Applications

Agrochemistry

Piperidine derivatives are explored as herbicides and fungicides. The ethyl group may enhance lipid membrane permeability, improving foliar uptake .

Chemical Biology

The compound serves as a scaffold for fluorescent probes targeting lysosomal compartments, leveraging its amine basicity for pH-dependent trafficking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume